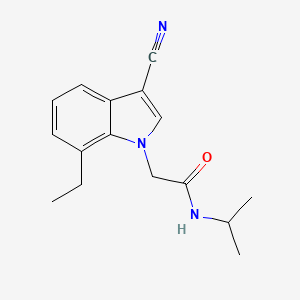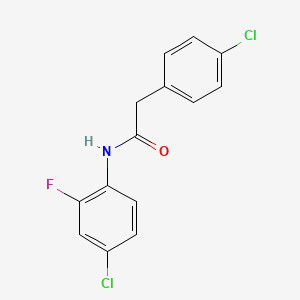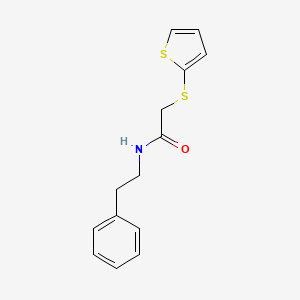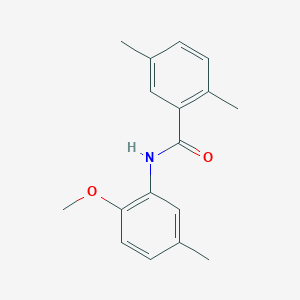
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This molecule has been shown to exhibit anti-tumor activity in preclinical studies, making it a promising candidate for further research.
作用機序
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is able to disrupt the activity of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth, induction of cell death, and disruption of gene expression. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its specificity for BRD4, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its relatively low potency, which may limit its effectiveness in treating certain types of cancer.
将来の方向性
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent analogs of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide that may be more effective in treating cancer. Another potential direction is the investigation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanisms underlying 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide's anti-tumor activity and to identify potential biomarkers that may be used to predict patient response to treatment.
合成法
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 7-ethyl-1H-indole-3-carboxylic acid with isopropylamine, followed by the addition of cyanogen bromide to form the cyano derivative. The final step involves the reaction of the cyano derivative with isopropylacetamide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide.
科学的研究の応用
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been the subject of several scientific studies, with researchers investigating its potential as a cancer treatment. In one study, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Another study found that 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was able to induce cell death in cancer cells, suggesting that it may be an effective treatment for certain types of cancer.
特性
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-12-6-5-7-14-13(8-17)9-19(16(12)14)10-15(20)18-11(2)3/h5-7,9,11H,4,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPUCMDWPBQXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
